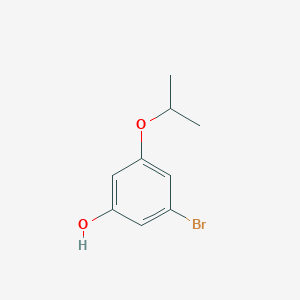
3-Bromo-5-(isopropoxy)-phenol
Vue d'ensemble
Description
Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly attached to a benzene ring. The presence of the bromo- and isopropoxy- substituents on the phenol ring in “3-Bromo-5-(isopropoxy)-phenol” would likely influence its chemical properties .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(isopropoxy)-phenol” would consist of a benzene ring with a bromo- group, an isopropoxy- group, and a hydroxyl group attached. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Phenols are acidic due to the presence of the hydroxyl group, and they can undergo reactions typical of alcohols. Additionally, the aromatic ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(isopropoxy)-phenol” would be influenced by the presence of the bromo-, isopropoxy-, and hydroxyl groups. For example, the hydroxyl group would likely make the compound more polar and potentially increase its boiling point .Applications De Recherche Scientifique
Environmental Impact and Water Treatment
3-Bromo-5-(isopropoxy)-phenol is closely related to bromophenols, which are extensively used in industrial products and have a significant impact on aquatic environments. Studies have explored the oxidation kinetics of bromophenols and their potential formation of brominated polymeric products during water treatment processes. These compounds demonstrate considerable reactivity, which is crucial for understanding their fate and the formation of by-products during oxidative water treatment. It's imperative to understand their reactivities and fates, especially when certain treatment methods like potassium permanganate [Mn(VII)] are applied, as this could lead to the formation of potentially toxic brominated polymeric products (Jiang et al., 2014).
Chemical Interactions and Synthesis
The compound is involved in various chemical interactions and synthesis processes. For instance, in the study of halogenated phenolic compounds, it's crucial to understand their reactions with elements like bromine and chlorine. These reactions can either be oxidation (electron transfer) or electrophilic aromatic substitution, and the dominant process depends on the relative position of the hydroxyl substituents and the possibility of quinone formation. Such insights are vital for the chemical manipulation of these compounds and their application in various fields, including the synthesis of novel compounds with potential biological activities (Criquet et al., 2015).
Biological and Pharmaceutical Applications
Studies on bromophenol derivatives, closely related to 3-Bromo-5-(isopropoxy)-phenol, have shown promising biological activities. For example, a novel bromophenol derivative demonstrated significant anticancer activities on human lung cancer cell lines, highlighting the therapeutic potential of such compounds. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells through pathways like ROS-mediated PI3K/Akt and the MAPK signaling pathway indicates its potential in developing new anticancer drugs (Guo et al., 2018).
Additionally, bromophenols extracted from marine sources have exhibited antibacterial properties, further emphasizing the potential of these compounds in medicinal chemistry and drug development (Xu et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-5-propan-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSRHSIWJODVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680259 | |
| Record name | 3-Bromo-5-[(propan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(propan-2-yloxy)phenol | |
CAS RN |
1026796-73-5 | |
| Record name | 3-Bromo-5-(1-methylethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-[(propan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



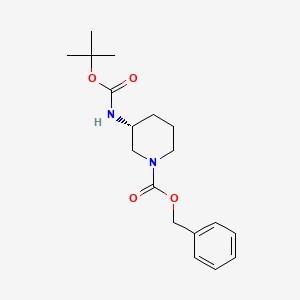
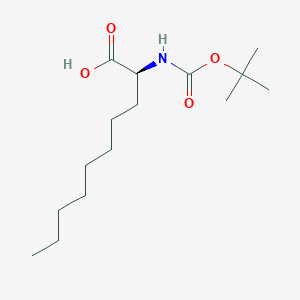


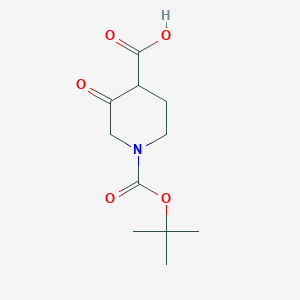
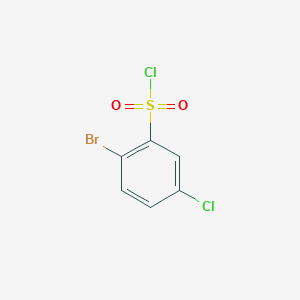
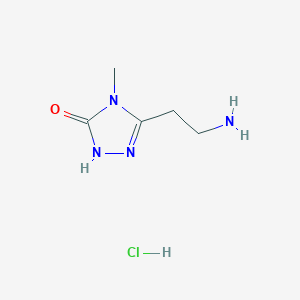
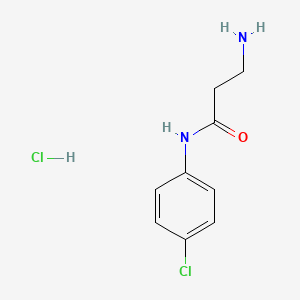


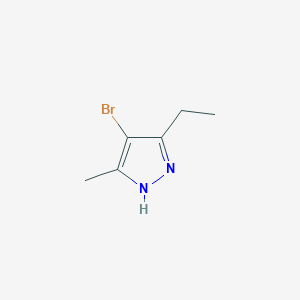
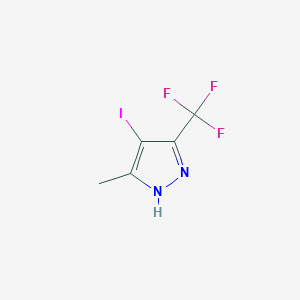
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)
![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)